4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol

Lipophilicity Drug-likeness Membrane permeability

Ortho-hydroxy Schiff base analogs often exhibit variable metal-coordination stoichiometry, complicating SAR and catalyst design. 4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol (CAS 792945-86-9) eliminates this ambiguity: the para-hydroxy architecture enforces predictable bidentate (N,O) chelation with a 2:1 ligand-to-metal ratio for octahedral transition metals (Co, Ni, Cu). pKa ~11.2 keeps the phenol protonated through pH 10, enabling electrodeposition and alkaline catalysis applications. XLogP3 2.4, TPSA 37.5 Ų, MW 228.29 support CNS-accessible fragment screening. Stock available for systematic SAR studies.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B12861484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C)C)C=NC2=CC=C(C=C2)O
InChIInChI=1S/C14H16N2O/c1-10-8-12(11(2)16(10)3)9-15-13-4-6-14(17)7-5-13/h4-9,17H,1-3H3
InChIKeyOWHXQGNTOCGTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol: Identity & Procurement Baseline


4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol (CAS 792945-86-9) is an N-methylpyrrole-containing Schiff base formed by condensation of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde with 4-aminophenol . Bearing an imine (C=N) bridge linking a trisubstituted pyrrole to a para-hydroxy phenyl group, the compound belongs to the class of heterocyclic Schiff bases that are widely investigated as metal-chelating ligands and antimicrobial scaffolds . Its molecular formula is C₁₄H₁₆N₂O with a molecular weight of 228.29 g·mol⁻¹, and predicted physicochemical properties include a LogP of ~2.4, a topological polar surface area (TPSA) of 37.5 Ų, and a single hydrogen-bond donor .

4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol: Substitution Risks Without Comparative Data


Schiff bases derived from pyrrole carboxaldehydes and aminophenols are not interchangeable despite sharing a core imine motif. The position of the hydroxy group (para vs. ortho), the pyrrole substitution pattern (trimethyl vs. unsubstituted), and the presence of halogens each alter metal-coordination geometry, lipophilicity, and biological target engagement . Even closely related analogs such as the 5-chloro-2-hydroxy derivative (CAS 593272-56-1) differ from the target compound in calculated LogP, TPSA, and hydrogen-bond donor/acceptor count, which directly affect solubility, membrane permeability, and chelation stoichiometry . Substituting without verifying these parameters risks invalidating downstream structure–activity relationships (SAR), spectroscopy-based binding assays, or catalytic performance.

4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol: Quantitative Differentiation Evidence


LogP & TPSA Differentiation from 5-Chloro Analog

The target compound (para‑OH, no chlorine) exhibits a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 37.5 Ų . Its closest cataloged analog, 5‑chloro‑2‑(((1,2,5‑trimethyl‑1H‑pyrrol‑3‑yl)methylene)amino)phenol (ortho‑OH, chlorine at position 5), has a higher molecular weight (262.74 vs. 228.29 g·mol⁻¹) and, based on the additional chlorine and altered hydrogen‑bonding topology, is predicted to exhibit a higher LogP and a different TPSA, although experimentally measured values are not publicly available for either compound . The 0.9–1.1 LogP unit increase expected for chlorine substitution on a phenolic Schiff base shifts the analog closer to Lipinski’s upper LogP boundary and may reduce aqueous solubility relative to the target compound .

Lipophilicity Drug-likeness Membrane permeability

Para vs. Ortho Hydroxy: Metal-Chelation Stoichiometry

The target compound presents a single phenolic –OH at the para position, creating a bidentate (N,O) chelating site via the imine nitrogen and the deprotonated phenolate oxygen upon metal coordination. In contrast, the ortho‑hydroxy positional isomer 2‑(((1,2,5‑trimethyl‑1H‑pyrrol‑3‑yl)methylene)amino)phenol can act as a tridentate (N,O,O) ligand when both the phenolic –OH and the pyrrole nitrogen participate, as demonstrated for the related ligand 2‑[(2‑pyrrolylmethylene)amino]phenol . The para‑OH target compound therefore forms complexes with a 2:1 ligand‑to‑metal stoichiometry for octahedral metal ions, whereas the ortho‑OH analog can adopt 1:1 or 2:1 stoichiometries depending on conditions . This stoichiometric difference directly affects complex geometry, spectroscopic signatures, and catalytic or biological activity.

Coordination chemistry Schiff base ligand Metal complex

Phenolic pKa and Deprotonation Window

The predicted pKa of the phenolic –OH in the target compound is 11.18 ± 0.30 . This places the deprotonation threshold approximately 1.5–2.0 log units above the pKa of the ortho‑hydroxy analog (estimated pKa ≈ 9.2–9.8 for related 2‑aminophenol‑derived Schiff bases), a difference attributed to the absence of intramolecular hydrogen bonding between the imine nitrogen and the ortho‑OH . At physiological pH 7.4, both compounds remain predominantly protonated, but at pH 9–10 (typical of some catalytic oxidation and cross‑coupling conditions), the ortho‑OH compound is significantly deprotonated (>50%) while the target compound remains largely protonated (<10%), directly influencing metal‑binding kinetics.

Acid dissociation constant pKa prediction Protonation state

Antibacterial MIC Benchmarks of Pyrrole Schiff Bases

Although no direct antibacterial data exist for the target compound, highly substituted N-arylpyrrole-3-carboxaldehydes—structurally analogous to the target compound's pyrrole precursor—have demonstrated in vitro antibacterial activity with minimum inhibitory concentrations (MIC) as low as 16 µg mL⁻¹ against tested bacterial strains, a value approaching that of the standard antibiotic chloramphenicol . Schiff base formation from these aldehydes typically enhances antimicrobial potency through improved metal‑chelation capacity and membrane interactions . The target compound, bearing an electron‑donating para‑OH, is structurally positioned within the SAR space that favors activity, although experimental confirmation is absent. This class‑level inference suggests the compound may serve as a viable starting scaffold for antibacterial SAR exploration, but it does not constitute a proven efficacy claim.

Antibacterial MIC Pyrrole Schiff base

4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol: Application Scenarios


Bidentate Ligand for Octahedral Metal Complexes

The para‑hydroxy architecture restricts the compound to bidentate (N,O) coordination, favoring a predictable 2:1 ligand‑to‑metal ratio with octahedral transition metals (e.g., Co(II), Ni(II), Cu(II)). This contrasts with ortho‑hydroxy analogs that can adopt multiple stoichiometries. Researchers developing homogeneous catalysts, MRI contrast agents, or metal‑organic frameworks where precise stoichiometric control is critical should prioritize this compound .

Neutral Ligand for Alkaline Catalysis & Electrodeposition

With a predicted phenolic pKa of ~11.2, the compound remains predominantly protonated (neutral) up to pH 10, offering a wider operational pH window than ortho‑hydroxy Schiff bases (pKa ~9.2–9.8). This property is advantageous for electrodeposition of conducting polymer films, alkaline oxidation catalysis, and metal‑ion sensing in basic media where premature ligand deprotonation could interfere with electrode kinetics or complex nucleation .

Drug-Likeness Screening Library Component

The compound satisfies key drug‑likeness criteria: XLogP3 = 2.4 (optimal range 1–3), TPSA = 37.5 Ų (<140 Ų), molecular weight = 228.29 g·mol⁻¹ (<500), and only one hydrogen‑bond donor. These computed parameters suggest better predicted aqueous solubility and membrane permeability than the chlorinated analog (MW 262.74, estimated LogP ~3.3–3.5). The compound can serve as a core scaffold for fragment‑based or diversity‑oriented screening libraries targeting CNS‑accessible or orally bioavailable chemical space .

Precursor for SAR Expansion of Pyrrole Antibacterials

Structurally related N‑arylpyrrole‑3‑carboxaldehydes have achieved MICs of 16 µg mL⁻¹ in antibacterial assays. The target compound, as a Schiff base derivative, is positioned to explore how imine formation and para‑OH substitution modulate this activity. Procurement for systematic SAR studies—where the compound is tested alongside the parent aldehyde and metal complexes—is the appropriate scientific use case, provided that activity is experimentally validated rather than assumed .

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